4-[(3-ethoxy-4-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a compound belonging to the class of bispyrazoles. Pyrazoles are heterocyclic compounds known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction yields high to excellent results, and the products are isolated by simple filtration . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include sodium acetate, methanol, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, the compound induces apoptosis through the activation of p53-mediated pathways and the inhibition of autophagy proteins .
Comparison with Similar Compounds
Similar compounds include other bispyrazoles and pyrazole derivatives, such as:
- 4,4’-[(4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 4,4’-[(3,4-dimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Compared to these compounds, 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exhibits unique properties due to the presence of the ethoxy and methoxy groups, which enhance its biological activities and chemical reactivity .
Properties
Molecular Formula |
C30H30N4O4 |
---|---|
Molecular Weight |
510.6g/mol |
IUPAC Name |
4-[(3-ethoxy-4-methoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H30N4O4/c1-5-38-25-18-21(16-17-24(25)37-4)28(26-19(2)31-33(29(26)35)22-12-8-6-9-13-22)27-20(3)32-34(30(27)36)23-14-10-7-11-15-23/h6-18,28,31-32H,5H2,1-4H3 |
InChI Key |
MRDJGWOVJVTHND-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC |
Origin of Product |
United States |
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